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Compound of Interest

Compound Name: Sauristolactam

Cat. No.: B1681484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Sauristolactam, an aristolactam analog isolated from Saururus cernuus. The information

presented herein is intended to support research and development activities involving this

natural product.

Core Spectroscopic Data
The following tables summarize the available quantitative mass spectrometry and nuclear

magnetic resonance (NMR) data for Sauristolactam.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been utilized to determine the molecular formula and

mass of Sauristolactam. The data obtained from Ultra-Performance Liquid Chromatography

Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) analysis is presented

below.
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Parameter Value Reference

Molecular Formula C₁₇H₁₃NO₃ [1]

Calculated m/z 279.0895 Not available in search results

Measured m/z [M+H]⁺ 279.0895 Not available in search results

Retention Time (min) 7.66 Not available in search results

Key MS/MS Fragments (m/z) 297.1232, 265.0949, 237.0810 Not available in search results

Nuclear Magnetic Resonance (NMR) Data
The definitive structural elucidation of Sauristolactam was first reported by Rao and Reddy in

1990 through the analysis of its ¹H and ¹³C NMR spectra. Sauristolactam is identified as the

lactam of 10-aminomethyl-3-hydroxy-4-methoxyphenanthrene-1-carboxylic acid[1]. While the

original publication contains the specific chemical shift and coupling constant data, this

information could not be fully retrieved from the available search results. The following tables

are structured to present this data once obtained from the primary literature.

¹H NMR Spectroscopic Data (Solvent, Frequency)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data not available in

search results

¹³C NMR Spectroscopic Data (Solvent, Frequency)

Carbon Chemical Shift (δ, ppm)

Data not available in search results

Experimental Protocols
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The following sections detail the generalized experimental methodologies for the isolation and

spectroscopic analysis of Sauristolactam, based on standard practices for the characterization

of aristolactam alkaloids.

Isolation of Sauristolactam
Sauristolactam was first isolated from the extract of Saururus cernuus[1]. A general procedure

for the isolation of aristolactams from plant material involves the following steps:

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically

using methanol or ethanol, at room temperature or under reflux.

Fractionation: The crude extract is then partitioned between different immiscible solvents of

varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds

based on their polarity.

Chromatography: The fraction containing the target aristolactams is further purified using

chromatographic techniques. This often involves multiple steps, including:

Column Chromatography: Using silica gel or other stationary phases with a gradient

elution system of solvents like hexane, ethyl acetate, and methanol.

Preparative Thin-Layer Chromatography (pTLC): For final purification of the isolated

compounds.

Mass Spectrometry (UPLC-QTOF-MS/MS)
The mass spectrometry data for Sauristolactam was obtained using a UPLC-QTOF-MS/MS

system. A typical protocol for such an analysis would involve:

Chromatographic Separation (UPLC):

Column: A reversed-phase column (e.g., C18) is commonly used.

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1%

formic acid (A) and acetonitrile with 0.1% formic acid (B).

Flow Rate: A constant flow rate, typically around 0.3-0.5 mL/min.
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Injection Volume: A small volume of the sample solution (e.g., 1-5 µL) is injected.

Mass Spectrometry (QTOF-MS/MS):

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for

aristolactams.

Scan Mode: Data is acquired in a full scan mode to determine the precursor ion mass and

in a product ion scan mode (MS/MS) to obtain fragmentation patterns.

Collision Energy: A specific collision energy is applied in the collision cell to induce

fragmentation of the precursor ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The acquisition of ¹H and ¹³C NMR spectra for the structural elucidation of aristolactams

generally follows these procedures:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.

¹H NMR Spectroscopy:

Standard one-dimensional ¹H NMR spectra are recorded to determine the chemical shifts

and coupling constants of the protons.

¹³C NMR Spectroscopy:

Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the

carbon atoms.

2D NMR Spectroscopy:

To aid in the complete assignment of proton and carbon signals, various 2D NMR

experiments are often employed, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons.

Logical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of Sauristolactam.
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Caption: Workflow for the isolation and structural elucidation of Sauristolactam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681484#spectroscopic-data-nmr-ms-of-
sauristolactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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